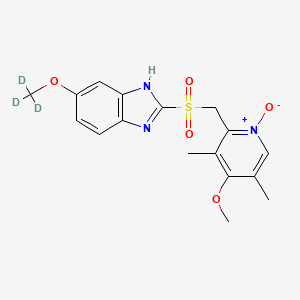
Omeprazole sulfone N-oxide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omeprazole sulfone N-oxide-d3 is a deuterium-labeled analogue of Omeprazole Sulfone N-Oxide. It is a metabolite of Omeprazole, which is a proton pump inhibitor used in the treatment of dyspepsia and other gastric acid-related disorders . The incorporation of deuterium into the compound is primarily for research purposes, particularly in the study of pharmacokinetics and metabolic profiles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole sulfone N-oxide-d3 involves the deuteration of Omeprazole Sulfone N-Oxide. The general synthetic route includes the reaction of the sulfide precursor pyrmetazole with meta-chloroperoxybenzoic acid in methylene chloride or toluene solution . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process includes the isolation and purification of the compound through reactive crystallization and recrystallization techniques . The use of deuterium in the synthesis is carefully controlled to maintain the integrity of the labeled compound.
化学反応の分析
Types of Reactions
Omeprazole sulfone N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding sulfide form.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction . The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, which are useful in studying the pharmacokinetic and metabolic profiles of Omeprazole and its derivatives .
科学的研究の応用
Omeprazole sulfone N-oxide-d3 is primarily used in scientific research for the following applications:
作用機序
. This inhibition blocks the final step of gastric acid secretion, thereby reducing gastric acidity. The deuterium labeling allows for detailed study of the compound’s pharmacokinetics and metabolic pathways .
類似化合物との比較
Similar Compounds
Omeprazole Sulfone N-Oxide: The non-deuterated analogue of Omeprazole sulfone N-oxide-d3
Omeprazole: The parent compound, a widely used proton pump inhibitor.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
特性
分子式 |
C17H16D3N3O5S |
|---|---|
分子量 |
380.43 |
外観 |
Purity:99.9% HPLC; 99% atom DWhite solid |
同義語 |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-d3; 2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




